molecular formula C7H6BrF3N2O2 B506637 [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 299405-26-8

[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No. B506637
CAS RN: 299405-26-8
M. Wt: 287.03g/mol
InChI Key: DHXFUPHNMRHCSK-UHFFFAOYSA-N
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Description

“[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the linear formula C7H6BrF3N2O2 . It has a molecular weight of 287.037 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented. The molecular weight is known to be 287.037 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl acetic acid is used in the synthesis of various heterocyclic compounds. For example, Martins et al. (2009) described the regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines, highlighting the reactivity of related pyrazole compounds (Martins et al., 2009).

Antimicrobial Activities

  • Compounds derived from 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl acetic acid have shown promising antimicrobial activities. Sherkar and Bhandarkar (2015) synthesized pyrazoles with significant antimicrobial activities (Sherkar & Bhandarkar, 2015). Similarly, Reddy et al. (2013) reported the synthesis of novel aryl hydrazone pyrazoline-5-ones containing the thiazole moiety, which exhibited antimicrobial properties (Reddy et al., 2013).

Tuberculostatic Activity

  • Khudina et al. (2010) investigated trifluoromethyl-substituted pyrazolines and pyrazoles for their tuberculostatic activity, demonstrating the potential of these compounds in tuberculosis treatment (Khudina et al., 2010).

Synthesis of Novel Heterocyclic Systems

  • Abdel-Rahman et al. (2004) utilized similar compounds in the synthesis of new fused and spiro heterocyclic systems, which are crucial in developing new therapeutic agents (Abdel-Rahman et al., 2004).

Structural and Spectral Investigations

  • Viveka et al. (2016) conducted detailed experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, which are structurally related to 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl acetic acid. These studies are important for understanding the chemical and physical properties of these compounds (Viveka et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O2/c1-3-5(8)6(7(9,10)11)12-13(3)2-4(14)15/h2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXFUPHNMRHCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

CAS RN

299405-26-8
Record name 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
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